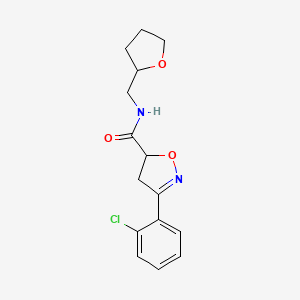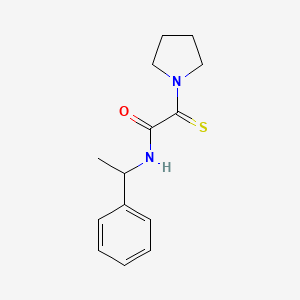
N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide
Vue d'ensemble
Description
N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide, also known as CPP-109, is a derivative of the naturally occurring compound gamma-aminobutyric acid (GABA). It is a potent and selective inhibitor of the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, CPP-109 increases the levels of GABA in the brain, which has been shown to have therapeutic effects in a variety of neurological and psychiatric disorders.
Mécanisme D'action
The primary mechanism of action of N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide is the inhibition of GABA-T, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, this compound has been shown to have a calming and anti-convulsant effect.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to increase dopamine levels in the brain, which may contribute to its anti-addictive effects. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide is its high selectivity for GABA-T, which reduces the likelihood of off-target effects. However, one limitation is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide. One area of interest is its potential use in the treatment of addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, there is interest in developing more water-soluble derivatives of this compound that can be administered more easily in experimental settings.
Applications De Recherche Scientifique
N-cyclohexyl-2-(1-pyrrolidinyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Some of the disorders that have been studied include addiction, anxiety, depression, and epilepsy. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, as well as reduce anxiety and depression-like behavior. In clinical studies, this compound has been shown to reduce seizures in patients with epilepsy.
Propriétés
IUPAC Name |
N-cyclohexyl-2-pyrrolidin-1-yl-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c15-11(12(16)14-8-4-5-9-14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAUTABDHIXZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4198487.png)
![2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4198493.png)

![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4198499.png)
![ethyl {3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetate](/img/structure/B4198500.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4198505.png)

![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4198511.png)
![7-(cyclopropylmethyl)-2-[(1-methyl-4-phenyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4198530.png)
![ethyl 4-{N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate](/img/structure/B4198536.png)
![dimethyl 2-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)terephthalate](/img/structure/B4198555.png)

![2-{[4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid](/img/structure/B4198564.png)